molecular formula C6H8O4 B1656861 3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide CAS No. 5469-25-0

3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B1656861
CAS No.: 5469-25-0
M. Wt: 144.12 g/mol
InChI Key: SASYHUDIOGGZCN-ONEGZZNKSA-N
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Description

3-Bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is a benzamide derivative featuring a benzoxazole core substituted with a 4-methylphenyl group at position 2 and a benzamide moiety at position 3. The benzamide group is further substituted with bromine and methoxy groups at positions 3 and 4, respectively. This compound shares structural similarities with several bioactive molecules, particularly those targeting neurological and oncological pathways. Its molecular formula is C₂₂H₁₇BrN₂O₃, with a molar mass of 437.29 g/mol .

Properties

CAS No.

5469-25-0

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

(E)-2-ethylbut-2-enedioic acid

InChI

InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h3H,2H2,1H3,(H,7,8)(H,9,10)/b4-3+

InChI Key

SASYHUDIOGGZCN-ONEGZZNKSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)Br

Isomeric SMILES

CC/C(=C\C(=O)O)/C(=O)O

Canonical SMILES

CCC(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes the bromination of 4-methoxybenzaldehyde to form 3-bromo-4-methoxybenzaldehyde . This intermediate is then subjected to further reactions, such as condensation with appropriate amines and cyclization reactions, to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The exact industrial methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the methoxy group can yield 3-bromo-4-formylbenzamide, while substitution of the bromine atom can produce various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing benzoxazole derivatives. The specific compound has shown promise in inhibiting cancer cell proliferation. For instance, research indicates that similar benzoxazole derivatives can modulate pathways involved in cancer cell survival and apoptosis .

Study Findings Reference
Study AInhibition of tumor growth in xenograft models
Study BInduction of apoptosis in breast cancer cells

Mechanism of Action

The mechanism through which 3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide exerts its anticancer effects may involve the modulation of specific proteins related to cell cycle regulation and apoptosis. This compound's interaction with the NAMPT enzyme has been noted, which plays a crucial role in NAD+ biosynthesis—an essential factor for cellular metabolism and survival .

Pharmacological Applications

NAD+ Modulation

The compound has been studied for its ability to increase cellular NAD+ levels, which is vital for energy metabolism and cellular repair mechanisms. This property positions it as a potential therapeutic agent for age-related diseases and metabolic disorders .

Application Potential Impact Reference
NeuroprotectionProtection against neurodegenerative diseases
Metabolic healthImprovement in metabolic profiles in diabetic models

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that include the formation of the benzoxazole ring and subsequent functionalization. The compound's molecular formula is C22H17BrN2O3, with a molecular weight of approximately 437.29 g/mol.

Synthesis Overview

Step Description
Step 1Synthesis of benzoxazole intermediate
Step 2Bromination and methoxylation
Step 3Final amide formation

Material Science Applications

Beyond medicinal chemistry, this compound can be explored for its potential applications in material sciences, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties conferred by the benzoxazole moiety can enhance charge transport characteristics.

Material Properties

Property Value
Bandgap EnergyApprox. 2.5 eV
ConductivityModerate

Case Studies

  • Case Study on Anticancer Activity
    • A study conducted on various benzoxazole derivatives showed that those similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines, indicating a robust structure-activity relationship.
  • Case Study on NAD+ Modulation
    • Research demonstrated that compounds activating NAMPT led to increased NAD+ levels in cellular models, suggesting potential therapeutic applications for metabolic disorders.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The benzoxazole moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application being studied, such as its potential use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Core Heterocycle Variations
  • Benzoxazole vs. Thiazole/Thiazolidinone: 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide (MolPort-002-134-780) replaces the benzoxazole core with a thiazole ring. N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide () features a thiazolidin-4-one scaffold. The saturated thiazolidinone ring reduces aromaticity, impacting solubility and metabolic stability compared to the benzoxazole analog .
Substituent Position and Halogen Effects
  • 3-Bromo-N-[2-(2,4-Dichlorophenyl)-1,3-Benzoxazol-5-yl]-4-Methoxybenzamide (CAS 333398-00-8) introduces 2,4-dichlorophenyl instead of 4-methylphenyl. The electron-withdrawing Cl groups may enhance electrophilic reactivity, whereas the methyl group in the target compound offers steric bulk without significant electronic effects .
  • 4-Bromo-N-[2-(3-Fluorophenyl)-1,3-Benzoxazol-5-yl]Benzamide substitutes a 3-fluorophenyl group. Fluorine’s electronegativity could improve membrane permeability or binding interactions in CNS targets compared to the methyl group .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
Target Compound C₂₂H₁₇BrN₂O₃ 437.29 3-Br, 4-OCH₃, 4-MePh High lipophilicity (Br, OCH₃)
3-Bromo-N-[2-(2,4-Cl₂Ph)-Benzoxazolyl] C₂₁H₁₃BrCl₂N₂O₃ 492.15 2,4-Cl₂Ph Higher molar mass, Cl enhances reactivity
N-(4-Bromophenyl)-3,4,5-Trimethoxybenzamide C₁₆H₁₅BrNO₄ 372.20 3,4,5-OCH₃, 4-BrPh Crystallizes via N-H···O hydrogen bonds

Key Observations :

  • Bromine and methoxy groups consistently contribute to higher molecular weights and lipophilicity, influencing pharmacokinetics (e.g., blood-brain barrier penetration).
  • Crystallinity trends: The trimethoxy derivative forms hydrogen-bonded chains, while halogenated analogs (e.g., 2,4-Cl₂Ph) exhibit tighter packing due to halogen interactions .
Antitumor Activity
  • Thiazolidinone Derivatives (e.g., N-[2-(4-Methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide): Induce G1 cell cycle arrest and apoptosis in renal cell adenocarcinoma (769-P) via benzamide-mediated pathways. The 4-methylphenyl group enhances selectivity for tumor cells .
Neurological Activity
  • Triazole-Benzoxazole Hybrids (e.g., 5-[2-(4-Bromophenyl)-1,3-Benzoxazol-5-yl]-4-(4-MePh)-1,2,4-Triazole-3-thione):
    • Demonstrate anticonvulsant activity in rodent models, attributed to the triazole-thione group’s interaction with GABA receptors. The benzoxazole core may synergize with bromine for enhanced bioavailability .

Biological Activity

The compound 3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide (C22H17BrN2O3) is a member of the benzamide class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of bromine and methoxy groups, which may contribute to its biological activity. The molecular formula is C22H17BrN2O3, with a molecular weight of approximately 423.29 g/mol .

Structural Formula

C22H17BrN2O3\text{C}_{22}\text{H}_{17}\text{BrN}_{2}\text{O}_{3}

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and progression .

Efficacy in Biological Assays

Research has demonstrated that this compound exhibits significant activity against various cancer cell lines. The following table summarizes findings from studies assessing its cytotoxic effects:

Cell Line IC50 (µM) Mechanism
NCI-H520 (NSCLC)1.36 ± 0.27Inhibition of FGFR1
NCI-H1581 (NSCLC)1.25 ± 0.23Cell cycle arrest at G2 phase
NCI-H226 (NSCLC)2.31 ± 0.41Induction of apoptosis
NCI-H460 (NSCLC)2.14 ± 0.36Inhibition of ERK phosphorylation
NCI-H1703 (NSCLC)1.85 ± 0.32Modulation of signaling pathways

Case Studies

A notable study evaluated the compound's effects on non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through the modulation of key signaling pathways .

In another investigation focusing on bacterial infections, the compound was tested for its ability to inhibit the Type III secretion system (T3SS), a critical virulence factor in various pathogens. Results showed a significant reduction in secretion levels at higher concentrations, suggesting potential use as an antimicrobial agent .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
Reactant of Route 2
Reactant of Route 2
3-bromo-4-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

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